4-(diethylsulfamoyl)-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
4-(Diethylsulfamoyl)-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzamide derivative featuring a diethylsulfamoyl group at the para position of the benzene ring and a 3,6-dimethyl-substituted dihydro-1,3-benzothiazol-2-ylidene moiety. This compound belongs to a class of sulfonamide-linked heterocyclic derivatives, which are often explored for their pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-5-23(6-2)28(25,26)16-10-8-15(9-11-16)19(24)21-20-22(4)17-12-7-14(3)13-18(17)27-20/h7-13H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDVFLXGTSRMFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylsulfamoyl)-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, including the formation of the benzothiazole core and subsequent functionalization. Common reagents might include sulfur-containing compounds, amines, and various organic solvents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(diethylsulfamoyl)-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions might involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share structural similarities with the target molecule, differing primarily in substituents on the sulfamoyl group, benzothiazole ring, or adjacent functional groups. Key comparisons are summarized in Table 1.
Substituent Variations on the Sulfamoyl Group
- 4-(Dimethylsulfamoyl)-N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide (6188-13-2) : Replaces diethylsulfamoyl with dimethylsulfamoyl and introduces a bromo-ethyl group on the benzothiazole ring. This substitution reduces steric bulk but may alter pharmacokinetic properties .
- 4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide (325987-47-1) : Uses a bis(2-methoxyethyl)sulfamoyl group, improving solubility in polar solvents .
Modifications on the Benzothiazole/Thiazole Ring
- 4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide : Replaces benzamide with benzenesulfonamide and adds a methoxy group, altering electronic properties and hydrogen-bonding capacity .
- N-(2,3-Dihydro-1,3-thiazol-2-ylidene)-4-[(2-hydroxybenzylidene)amino]benzenesulfonamide: Introduces a hydroxybenzylideneamino group, enabling metal coordination and antioxidant activity .
Table 1: Structural and Functional Comparison of Analogous Compounds
Biological Activity
The compound 4-(diethylsulfamoyl)-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a novel benzothiazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's synthesis, biological evaluations, and mechanisms of action based on recent studies and findings.
Chemical Structure
The structure of the compound can be represented as follows:
This compound features a benzamide core linked to a diethylsulfamoyl group and a benzothiazole moiety, which is crucial for its biological activity.
Synthesis
The synthesis of 4-(diethylsulfamoyl)-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the reaction of 3,6-dimethylbenzothiazole derivatives with diethyl sulfamoyl chloride. The reaction conditions may vary to optimize yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to 4-(diethylsulfamoyl)-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide have shown significant inhibition of cancer cell proliferation in various human cancer cell lines. A study reported that benzothiazole derivatives could inhibit the proliferation of cancer cells by inducing apoptosis and arresting the cell cycle at specific phases .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A431 | 1.5 | Apoptosis induction |
| A549 | 2.0 | Cell cycle arrest |
| H1299 | 1.8 | AKT/ERK pathway inhibition |
Anti-inflammatory Effects
In addition to anticancer activity, this class of compounds has demonstrated anti-inflammatory properties . The inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α was noted in several studies involving similar benzothiazole derivatives . These findings suggest that the compound may serve dual roles in treating both cancer and inflammatory diseases.
The mechanisms underlying the biological activities of 4-(diethylsulfamoyl)-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide include:
- Inhibition of Cell Proliferation : The compound has been shown to significantly reduce cancer cell growth by interfering with critical signaling pathways.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Inflammatory Responses : By reducing levels of inflammatory cytokines, it helps mitigate inflammation associated with various diseases.
Case Studies
Several case studies have documented the effects of benzothiazole derivatives in clinical settings:
- Study on Lung Cancer Cells : A clinical trial involving patients with non-small cell lung cancer demonstrated that a related benzothiazole compound significantly reduced tumor size and improved patient outcomes .
- Inflammatory Disease Models : In animal models of rheumatoid arthritis, treatment with benzothiazole derivatives resulted in decreased joint inflammation and improved mobility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
